molecular formula C10H17NO2 B2542880 8-Azaspiro[4.5]decane-9-carboxylic acid CAS No. 1779416-86-2

8-Azaspiro[4.5]decane-9-carboxylic acid

Cat. No. B2542880
CAS RN: 1779416-86-2
M. Wt: 183.251
InChI Key: IZNGGFJHSRDFDT-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decane-9-carboxylic acid, also known as spirocyclic acid, is a bicyclic compound that has attracted much attention due to its potential applications in the field of pharmaceuticals. This compound is a versatile building block for the synthesis of various bioactive molecules, including drugs, agrochemicals, and natural products. In 5]decane-9-carboxylic acid.

Scientific Research Applications

Enhanced Reactivity in Synthesis

The study by Rashevskii et al. (2020) discusses the enhanced reactivity of cyclic anhydrides derived from 8-Azaspiro[4.5]decane-9-carboxylic acid in the Castagnoli-Cushman reaction with imines. This finding is significant for synthetic chemistry, as it broadens the substrate scope and showcases the compound's versatility in organic synthesis (Rashevskii et al., 2020).

Supramolecular Chemistry

Graus et al. (2010) explored the supramolecular arrangements of cyclohexane-spirohydantoin derivatives, including this compound derivatives. Their crystallographic analysis provided insights into how substituents on the cyclohexane ring influence supramolecular arrangements, offering a foundation for designing materials with specific properties (Graus et al., 2010).

Crystal Structure Insights

Krueger et al. (2019) provided detailed crystal structures of cyclohexane-based γ-spirolactams, including compounds similar to this compound. Their work elucidates configurations, conformations, and crystal packing effects, contributing to our understanding of the structural aspects of such compounds (Krueger et al., 2019).

Role in Synthesizing Bioactive Cores

Matsumura et al. (2003) developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, a core structure in several bioactive compounds, through an intramolecular acylnitroso ene reaction. This synthesis approach opens new avenues for creating compounds with potential therapeutic applications (Matsumura et al., 2003).

Water-Soluble Carcinogenic Dye Removal

Akceylan et al. (2009) synthesized a Mannich base derivative involving this compound for removing water-soluble carcinogenic azo dyes and aromatic amines. This research demonstrates the compound's potential in environmental cleanup and pollution control (Akceylan et al., 2009).

properties

IUPAC Name

8-azaspiro[4.5]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-7-10(5-6-11-8)3-1-2-4-10/h8,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNGGFJHSRDFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1779416-86-2
Record name 8-azaspiro[4.5]decane-7-carboxylic acid
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